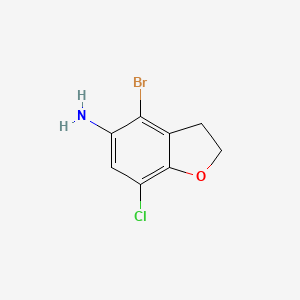
4-Bromo-7-chloro-2,3-dihydrobenzofuran-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-7-chloro-2,3-dihydro-5-Benzofuranamine is a chemical compound that belongs to the benzofuran family. The unique structural features of benzofuran compounds make them a privileged structure in drug discovery and development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-7-chloro-2,3-dihydro-5-Benzofuranamine typically involves the bromination and chlorination of benzofuran derivatives. One common method includes the reaction of benzofuran with bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents at the desired positions . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of 4-bromo-7-chloro-2,3-dihydro-5-Benzofuranamine may involve large-scale halogenation reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of unwanted by-products .
化学反応の分析
Types of Reactions
4-bromo-7-chloro-2,3-dihydro-5-Benzofuranamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuranones, while substitution reactions can produce a variety of benzofuran derivatives with different functional groups .
科学的研究の応用
4-bromo-7-chloro-2,3-dihydro-5-Benzofuranamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-bromo-7-chloro-2,3-dihydro-5-Benzofuranamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of microbial enzymes, leading to the disruption of essential metabolic processes in pathogens .
類似化合物との比較
Similar Compounds
4-bromo-7-chloro-2,3-dihydro-5-Benzofuranamine: shares structural similarities with other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin.
Benzothiophene derivatives: These compounds have a similar heterocyclic structure but contain a sulfur atom instead of oxygen.
Indole derivatives: Indole compounds have a similar aromatic ring system and exhibit diverse biological activities.
Uniqueness
4-bromo-7-chloro-2,3-dihydro-5-Benzofuranamine is unique due to its specific halogen substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for drug discovery and development .
特性
分子式 |
C8H7BrClNO |
|---|---|
分子量 |
248.50 g/mol |
IUPAC名 |
4-bromo-7-chloro-2,3-dihydro-1-benzofuran-5-amine |
InChI |
InChI=1S/C8H7BrClNO/c9-7-4-1-2-12-8(4)5(10)3-6(7)11/h3H,1-2,11H2 |
InChIキー |
MLMVSNFDFTWWTJ-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(C=C(C(=C21)Br)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















